molecular formula C12H23N5O6 B558407 Boc-HomoArg(NO2)-OH CAS No. 28968-64-1

Boc-HomoArg(NO2)-OH

Cat. No. B558407
CAS RN: 28968-64-1
M. Wt: 333.34 g/mol
InChI Key: YFIPSHDRWHZYOM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-HomoArg(NO2)-OH, also known as (2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a chemical compound with the molecular formula C12H23N5O6. It is used for research purposes .


Synthesis Analysis

The synthesis of Boc-HomoArg(NO2)-OH is typically carried out in a laboratory setting. Companies like Creative Peptides offer custom peptide synthesis, process development, and GMP manufacturing for this compound .


Molecular Structure Analysis

The molecular weight of Boc-HomoArg(NO2)-OH is 333.34 g/mol. Its structure includes a nitramido group, a carbonyl group, and an amino group .


Physical And Chemical Properties Analysis

Boc-HomoArg(NO2)-OH has a molecular formula of C12H23N5O6 and a molecular weight of 333.34 . Additional physical and chemical properties are not specified in the available sources.

Scientific Research Applications

Pollution Control and Water Treatment

Research on pollution control of surface waters demonstrates the utility of highly oxidizing species in abating organic pollutants. Techniques utilizing electrical discharge in humid air, coupled with catalysts like powdered oyster shell, have shown promise in reducing pollutants by significant percentages (Estella Njoyim-Tamungang et al., 2011). This indicates the potential for chemical compounds with oxidizing properties, similar to those inferred for "Boc-HomoArg(NO2)-OH," to contribute to environmental remediation efforts.

Photocatalysis for Air Cleaning

N-doped materials have been studied for their visible light photocatalytic activity, especially for air cleaning applications. The synthesis of hierarchical hollow microspheres for efficient removal of nitrogen oxides in air showcases the relevance of nitrogen-doped compounds in enhancing photocatalytic performance (F. Dong et al., 2013). Given the nitro group in "Boc-HomoArg(NO2)-OH," research into nitrogen functionality within materials offers insights into potential applications in environmental photocatalysis.

Novel Photocatalytic Materials

The development of novel photocatalytic materials, such as heterojunctions combining different compounds for enhanced charge separation and increased photocatalytic activity, is a significant area of research (Shu-yun Wu et al., 2020). The exploration of these materials for applications like dye degradation under visible light emphasizes the importance of designing and synthesizing chemical compounds with specific functional groups for targeted scientific applications.

Chemical Synthesis and Organic Reactions

The enantioselective synthesis of planar chiral ferrocenes using ligands demonstrates the intricate applications of specific chemical groups in catalyzing reactions with high selectivity (Yan Shi et al., 2013). This research underlines the potential of compounds like "Boc-HomoArg(NO2)-OH" in facilitating or influencing organic reactions, given their structural or functional group similarities.

Future Directions

The future directions of Boc-HomoArg(NO2)-OH are largely dependent on the outcomes of ongoing research. The global market size of Boc-HomoArg(NO2)-OH is expected to grow, indicating potential future applications .

properties

IUPAC Name

(2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIPSHDRWHZYOM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-HomoArg(NO2)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.